molecular formula C15H20N2O2 B599956 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 151096-96-7

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B599956
CAS No.: 151096-96-7
M. Wt: 260.337
InChI Key: PJVBHRPXYZGPBQ-UHFFFAOYSA-N
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Description

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a chemical compound with the molecular formula C15H20N2O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the reaction of benzylamine with a suitable lactone or lactam under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the spiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane: Similar structure but with a different position of the diaza group.

    4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a tert-butyl carbamate group instead of a benzyl group.

    9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: Similar spiro structure with a hydroxyl group.

Uniqueness

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific spiro structure and the presence of both benzyl and diaza groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVBHRPXYZGPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702233
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151096-96-7
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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